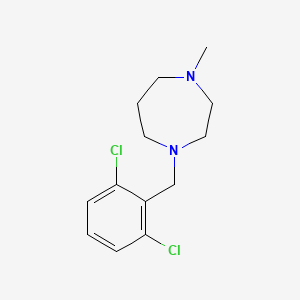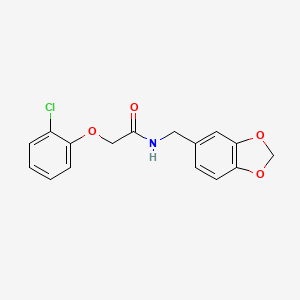
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane, also known as Ro5-4864, is a synthetic compound that belongs to the family of benzodiazepine receptor ligands. It was initially developed as an anxiolytic drug, but later research has shown its potential in various scientific applications.
Applications De Recherche Scientifique
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has been extensively studied for its potential in various scientific applications. It has been shown to have a high affinity for the peripheral benzodiazepine receptor (PBR), which is located in the outer mitochondrial membrane. PBRs have been implicated in various physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has been shown to modulate the activity of PBRs, which makes it a potential therapeutic agent for various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases.
Mécanisme D'action
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane binds to the PBRs and modulates their activity, which leads to the activation of various signaling pathways. It has been shown to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane also promotes mitochondrial function and reduces apoptosis by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neurons, astrocytes, and microglia. 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has also been shown to promote mitochondrial function and reduce apoptosis in various cell types. In animal models, 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has been shown to improve cognitive function, reduce neuroinflammation, and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has several advantages for lab experiments. It is a well-characterized compound, and its synthesis method is well-established. 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has a high affinity for PBRs, which makes it a useful tool for studying the role of PBRs in various physiological and pathological processes. However, 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane also has some limitations. It has low solubility in water, which makes it difficult to use in some experiments. 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane also has a short half-life, which limits its use in in vivo studies.
Orientations Futures
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has several potential future directions for research. It has been shown to have therapeutic potential in various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases. Further research is needed to understand the exact mechanisms of action of 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane and its potential therapeutic applications. 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has also been shown to modulate the activity of PBRs, which are involved in various physiological and pathological processes. Further research is needed to understand the role of PBRs in these processes and the potential therapeutic applications of PBR ligands. Finally, 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane has been shown to have neuroprotective effects in animal models. Further research is needed to understand the potential neuroprotective mechanisms of 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane and its potential therapeutic applications in neurodegenerative disorders.
Méthodes De Synthèse
1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane is synthesized through a multi-step process starting from 2,6-dichlorobenzyl chloride and 4-methyl-1,4-diazepan-1-amine. The reaction involves the formation of an intermediate, which is then reacted with sodium hydride and methyl iodide to yield 1-(2,6-dichlorobenzyl)-4-methyl-1,4-diazepane. The final product is purified through recrystallization or column chromatography.
Propriétés
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c1-16-6-3-7-17(9-8-16)10-11-12(14)4-2-5-13(11)15/h2,4-5H,3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYNOFPULKEZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5424705 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5732640.png)
![methyl 2-{[5-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl]oxy}benzoate](/img/structure/B5732644.png)
![3-methoxy-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5732646.png)



![1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5732677.png)
![N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B5732695.png)
![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)
![N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)
![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)